molecular formula C6H6Cl2N2 B1317145 2,3-Bis(chloromethyl)pyrazine CAS No. 51043-75-5

2,3-Bis(chloromethyl)pyrazine

Cat. No.: B1317145
CAS No.: 51043-75-5
M. Wt: 177.03 g/mol
InChI Key: ISMYJOYXMZNZFH-UHFFFAOYSA-N
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Description

2,3-Bis(chloromethyl)pyrazine is an important organic compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(chloromethyl)pyrazine typically involves the chloromethylation of pyrazine derivatives. One common method includes the reaction of pyrazine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl groups at the 2 and 3 positions of the pyrazine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(chloromethyl)pyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyrazines with various functional groups depending on the nucleophile used.
  • Oxidized pyrazine derivatives with different oxidation states.
  • Reduced pyrazine derivatives with methyl or other reduced groups .

Scientific Research Applications

2,3-Bis(chloromethyl)pyrazine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-Bis(chloromethyl)pyrazine involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

    2,6-Bis(chloromethyl)pyridine: Another chloromethylated heterocycle with similar reactivity but different structural properties.

    2,3-Dichloropyrazine: A related compound with chlorine atoms directly attached to the pyrazine ring instead of chloromethyl groups.

Uniqueness: 2,3-Bis(chloromethyl)pyrazine is unique due to the presence of two chloromethyl groups, which provide versatile sites for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of derivatives with diverse applications.

Biological Activity

2,3-Bis(chloromethyl)pyrazine is a pyrazine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, as well as its role as a precursor in the synthesis of various pharmaceutical agents. This article aims to provide a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

This compound has the molecular formula C7H6Cl2N2 and a molecular weight of 189.04 g/mol. Its structure includes two chloromethyl groups attached to a pyrazine ring, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to modifications in the structure and function of proteins and nucleic acids, which underpins its antimicrobial and anticancer effects. The chloromethyl groups are particularly significant as they can be replaced by various nucleophiles, enhancing the compound's versatility in chemical reactions and biological interactions .

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains by disrupting cell wall synthesis and inducing DNA damage at elevated concentrations. For instance, studies involving transcriptional reporter assays demonstrated that this compound activates stress response pathways in bacteria, leading to cell death .

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli50 µg/mLCell wall disruption
Staphylococcus aureus30 µg/mLDNA damage response
Pseudomonas aeruginosa40 µg/mLInhibition of protein synthesis

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promising results in anticancer research. It has been reported to inhibit the proliferation of various tumor cell lines with an effective concentration (EC50) ranging from 1-3 µM. The compound appears to interfere with cellular acetylation processes, which are crucial for gene expression regulation in cancer cells .

Case Study: Inhibition of Tumor Cell Lines

A study conducted on multiple cancer cell lines revealed that treatment with this compound resulted in:

  • Inhibition of cell growth : Significant reduction in cell viability was observed after 48 hours of exposure.
  • Induction of apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
  • Altered gene expression : Key oncogenes were downregulated while tumor suppressor genes were upregulated.

Applications in Medicine

Given its biological activities, this compound is being explored as a precursor for developing novel pharmaceutical agents. Its ability to modify biological molecules makes it a valuable candidate for drug design aimed at targeting specific pathways involved in microbial infections and cancer progression .

Properties

IUPAC Name

2,3-bis(chloromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMYJOYXMZNZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60529404
Record name 2,3-Bis(chloromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51043-75-5
Record name 2,3-Bis(chloromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethylpyrazine (6.27 g, 57.4 mmol) in 100 mL of carbon tetrachloride was added N-chlorosuccinimide (16.7 g) followed by benzoyl peroxide (278 mg, 2 mol %) and the solution was heated to reflux for 16 h. The reaction was cooled, more benzoyl peroxide (278 mg, 2 mol %) was added and the reaction was refluxed for 5 h. The reaction was monitored by TLC until the disappearance of starting pyrazine. The reaction flask was cooled in an ice bath, the solution filtered, and the eluent was concentrated and chromatographed on SiO2 using 15% EtOAc in hexane. Obtained 1.14 g of the product (11% yield). MS found: (M+H)+=178.
Quantity
6.27 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step Two
Quantity
278 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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